molecular formula C20H15NO4 B3324214 4,4'-(Phenylazanediyl)dibenzoic acid CAS No. 181188-86-3

4,4'-(Phenylazanediyl)dibenzoic acid

Cat. No.: B3324214
CAS No.: 181188-86-3
M. Wt: 333.3 g/mol
InChI Key: CTTCNCPHKDSWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(Phenylazanediyl)dibenzoic acid is a high-purity organic compound that serves as a valuable building block in materials science and chemical research. This molecule features a triphenylamine core structure, where a central nitrogen atom connects two benzoic acid groups and one phenyl ring, creating a conjugated system with potential interesting electronic properties . The presence of two carboxylic acid functional groups makes it a versatile precursor for the synthesis of more complex structures, particularly metal-organic frameworks (MOFs) and coordination polymers, through coordination with metal ions or formation of ester linkages . With a molecular formula of C25H18N2O4 and a molecular weight of 410.43 g/mol, this compound is ideal for researchers developing advanced organic electronic materials, such as dyes and semiconductors, where the triphenylamine unit is known for its electron-donating and hole-transport capabilities . As with all our fine chemicals, this compound is provided with comprehensive analytical documentation to ensure batch-to-batch consistency and reliability for your research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(N-(4-carboxyphenyl)anilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-19(23)14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24)25/h1-13H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTCNCPHKDSWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry and Metal Organic Framework Mof / Coordination Polymer Cp Construction

Coordination Modes of 4,4'-(Phenylazanediyl)dibenzoic acid as a Ligand

The coordination of this compound with metal centers can be described through several key interaction modes. The flexibility of the ligand, arising from the rotational freedom around the C-N bonds, allows it to adopt various conformations to accommodate the geometric preferences of different metal ions.

In its deprotonated form (L²⁻), the most prevalent coordination mode of this compound involves the two carboxylate groups acting as bidentate linkers. rsc.org These carboxylate groups can bridge between metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The specific coordination of the carboxylate groups can vary, including monodentate, bidentate chelation, and syn-syn, anti-anti, or anti-syn bridging modes. mdpi.com This versatility in carboxylate coordination is a key factor in the structural diversity of the resulting coordination polymers. For instance, in a series of complexes involving Zn(II), Co(II), and Cd(II), the L²⁻ anion consistently acts as a bidentate ligand, connecting metal cations to form two-dimensional sheets. rsc.org

CompoundMetal IonCoordination Mode of CarboxylateResulting StructureReference
[ZnL(bimx)₀.₅]ₙZn(II)Bidentate2D Sheet rsc.org
{[CoL(4,4'-bipy)]·DMF}ₙCo(II)Bidentate2D Sheet rsc.org
{[CdL(4,4'-bipy)]·DMF}ₙCd(II)Bidentate2D Sheet rsc.org

bimx = 1,4-bis(imidazol-1-ylmethyl)benzene, 4,4'-bipy = 4,4'-bipyridine (B149096), DMF = Dimethylformamide

The combination of the two carboxylate groups allows this compound to function as a multidentate ligand, effectively bridging multiple metal centers. rsc.org In conjunction with other auxiliary ligands, such as N-donor linkers, it can participate in the formation of complex, high-dimensional structures. For example, in the synthesis of a 3D→3D 4-fold interpenetrating architecture, the L²⁻ anion, along with a 4,4'-bis(imidazol-1-yl)biphenyl (bibp) co-ligand, contributes to the formation of a framework with a {6⁵·8} topological net. rsc.org This demonstrates the ligand's ability to act as a critical component in the construction of intricate and interlocked frameworks.

Structural Diversity and Topological Architectures of Coordination Frameworks

The coordination of this compound with various metal ions and co-ligands gives rise to a wide array of structural architectures, from simple one-dimensional chains to complex three-dimensional frameworks with interesting topologies.

In certain coordination environments, the assembly of metal ions and this compound can be limited to one dimension, resulting in the formation of chain-like structures. These 1D chains can be linear, zigzag, or helical, depending on the coordination geometry of the metal center and the conformation of the ligand.

A particularly interesting 1D motif is the formation of helical chains. While not extensively documented for this compound itself, the principles of helical chain formation in coordination polymers are well-established. For instance, the use of chiral co-ligands or the inherent chirality of a coordination environment can induce a helical twist in the polymer chain. In coordination polymers formed from other dicarboxylic acids, helical chains have been observed, often arising from the bridging of metal centers by the flexible dicarboxylate ligand. The formation of helical structures is a fascinating aspect of supramolecular chemistry, and the flexible nature of this compound makes it a potential candidate for the construction of such architectures. The formation of a 1D helical coordination polymer has been noted in a system with cobalt (II) nitrate (B79036) and 1,1'-ferrocenylenbis(H-phosphinic) acid, demonstrating how ligand choice can influence dimensionality and structure. nih.gov

Two-Dimensional (2D) Layered Networks

The connectivity of this compound with metal ions frequently leads to the formation of two-dimensional (2D) layered networks. The flexibility of the ligand and the coordination geometry of the metal ion play crucial roles in determining the specific topology of these layers.

The formation of 2D square-grid (4,4) layers is a common topological feature in coordination polymers. In some instances, 1D beaded chains formed from a dicarboxylate ligand can be pillared by other ligands to create 2D square-grid layers. One specific example involving this compound is a cadmium(II) coordination polymer that forms a two-dimensional (4,4) layer. Another zinc-based polymer also exhibits a (4,4) layer structure, which can be further resolved into helical substructures.

A notable structural variation in 2D networks is the formation of wave-like or corrugated sheets. In a series of nine novel Zn(II) coordination polymers constructed with this compound, one compound was observed to form an unusual 2D wave-like sheet. This demonstrates how the interplay of the V-shaped ligand and the metal coordination sphere can induce curvature in the resulting 2D plane.

The stacking of 2D layers can lead to the formation of double-layer network structures. These can be formed through van der Waals forces, hydrogen bonding, or interdigitation of the layers. While not explicitly detailed for a coordination polymer of this compound in the provided context, the general principle of 2D layers stacking in an ABAB fashion, as seen in some of its 3D frameworks, suggests the potential for such double-layer formations.

Compound IDMetal IonAncillary Ligand2D ArchitectureRef.
5 Zn(II)Not specifiedUnusual 2D wave-like sheet
Not SpecifiedCd(II)1,10-phenanthroline2D (4,4) layer
8 Zn(II)Not specified(4,4) layer structure with helical features

Three-Dimensional (3D) Frameworks and Interpenetrating Structures

The use of this compound in coordination chemistry has led to the successful synthesis of numerous three-dimensional (3D) frameworks. A common feature of these 3D structures is interpenetration, where multiple independent frameworks are entangled with each other. This can lead to increased stability and can influence the porosity of the material.

Several coordination polymers based on this ligand have been shown to form interpenetrating 3D networks. For example, a series of Zn(II) polymers included a 5-fold interpenetrating framework and a compound with three-fold interpenetrating sheets that stack to form a 3D structure. Another study reported a 3-fold interpenetrating 3D framework with a distinct topology.

The topology of a coordination framework can be described by identifying the nodes (metal centers or clusters) and linkers (organic ligands) and determining their connectivity. This is often represented by a Schläfli symbol. The coordination polymers of this compound have been shown to form a variety of complex topologies.

A study on nine Zn(II) coordination polymers revealed two particularly complex and noteworthy topologies. One compound exhibits an infinite 3D structure with a {4^4·6^10·8} topology. Another features an unusual two-fold interpenetrating 3D framework with a {3^19·4^17·5^9} topology. Additionally, a different Zn(II) coordination polymer was found to possess a 3-fold interpenetrating three-dimensional framework with a {6^5·8} topological symbol. These examples highlight the rich and diverse structural chemistry that can be accessed using this compound as a building block.

Compound IDMetal IonAncillary Ligand3D Architecture/TopologyRef.
1 Zn(II)Not specifiedInfinite 3D structure with {4^4·6^10·8} topology
2 Zn(II)Not specifiedTwo-fold interpenetrating 3D framework with {3^19·4^17·5^9} topology
6 Zn(II)Not specified5-fold interpenetrating framework
9 Zn(II)Not specifiedThree-fold interpenetrating sheets forming a 3D framework
1 (from another study)Zn(II)Not specified3-fold interpenetrating 3D framework with {6^5·8} topology
Polycatentation Phenomena

Polycatenation in coordination polymers refers to the entanglement of two or more individual networks. This is a broader concept that includes interpenetration, where identical networks pervade each other's open spaces. The phenomenon is significant as it can increase the dimensionality and stability of the resulting framework. With this compound as a ligand, several instances of high-fold interpenetration, a form of catenation, have been observed. The degree of interpenetration is often influenced by the choice of metal ion and the presence of ancillary N-donor ligands.

For instance, a Cadmium(II) coordination polymer, [CdL(bif)]·H2O, where L is the deprotonated this compound and bif is an ancillary ligand, displays a 3-fold interpenetrating 3D framework. rsc.org This structure also contains complex helical features, including a 5-fold interpenetrating helical chain system. rsc.org Similarly, a Cobalt(II) complex, [Co2L2(bif)2]·4DMF, exhibits a 3-fold interpenetrating 2D layered structure. rsc.org

Zinc(II) has also been shown to form highly interpenetrated frameworks with this ligand. In one study, nine different Zn(II) coordination polymers were synthesized using various N-donor ligands, resulting in a range of interpenetration levels from 2-fold to 5-fold. rsc.org For example, one compound demonstrated a 5-fold interpenetrating framework, while another showed 2-fold interpenetrating 1D chains that form a 2D sheet. rsc.org These examples highlight how the interplay between the primary ligand, ancillary ligands, and the metal center directs the assembly of these complex, catenated structures. While the term polycatenation can also describe more complex linking between different types of nets (e.g., 2D to 3D), the currently available literature on this compound primarily details multi-fold interpenetration of identical networks.

Diamond Topology Frameworks

The diamondoid (dia) topology is a common and stable network structure in MOF chemistry, characterized by its 4-connected nodes and resemblance to the structure of diamond. This topology is often sought for its robustness and potential for porosity.

Despite the versatility of this compound in forming various complex architectures, a review of the current scientific literature does not provide specific examples of coordination polymers constructed solely from this ligand that exhibit a diamond topology. The formation of a diamondoid network is highly dependent on the geometry of the building blocks, including both the organic ligand and the metal-based secondary building unit (SBU). While other ligands, particularly those with tetrahedral connectivity, are known to form diamondoid networks, this specific topology has not been a reported outcome for frameworks synthesized with this compound based on the available research.

Influence of Metal Ions on Coordination Network Formation

The choice of the metal ion is a critical factor that dictates the final structure, dimensionality, and topology of the coordination network. The coordination preference, size, and Lewis acidity of the metal ion, in conjunction with the flexible V-shaped this compound ligand, lead to a diverse range of supramolecular architectures.

Role of Cadmium(II) in Coordination Polymer Assembly

Cadmium(II) ions are versatile nodes for constructing coordination polymers due to their flexible coordination sphere (typically 4 to 8) and d¹⁰ electronic configuration. When combined with this compound (H₂L), Cd(II) has been shown to produce highly complex, interpenetrating three-dimensional frameworks. The final structure is often modulated by the inclusion of auxiliary N-donor ligands.

Table 1: Examples of Cadmium(II) Coordination Polymers with this compound
Compound FormulaAuxiliary N-donor Ligand (Abbreviation)Dimensionality & TopologyKey Structural FeaturesReference
[CdL(bif)]·H₂O2,7-bis(1-imidazoly)fluorene (bif)3D, 3-fold interpenetrating frameworkContains intertwined 1D double helical chains and 5-fold interpenetrating helical chains. rsc.org
[Cd₂L₂(tipa)₂]·3H₂OTris[4-(imidazol-1yl)-phenyl]amine (tipa)3D, 2-fold interpenetrating frameworkForms a complex 3D network with significant entanglement between two identical frameworks. rsc.org

Role of Cobalt(II) in Coordination Polymer Assembly

Cobalt(II) ions, with their ability to adopt various coordination geometries (most commonly octahedral or tetrahedral), also yield interesting coordination polymers with this compound (H₂L). The resulting structures are highly dependent on the synthetic conditions and the nature of the co-ligands used.

Table 2: Example of a Cobalt(II) Coordination Polymer with this compound
Compound FormulaAuxiliary N-donor Ligand (Abbreviation)Dimensionality & TopologyKey Structural FeaturesReference
[Co₂L₂(bif)₂]·4DMF2,7-bis(1-imidazoly)fluorene (bif)2D, 3-fold interpenetrating layersForms 2D layers that are entangled with two other identical layers, creating a 3D supramolecular architecture through interpenetration. rsc.org

In the example shown, the combination of Co(II), the primary dicarboxylate ligand, and the rigid ancillary ligand bif leads to the formation of 2D layers that exhibit 3-fold interpenetration. rsc.org This demonstrates how the metal ion's coordination preference can direct the assembly towards lower-dimensional primary motifs (2D layers) which then achieve a 3D character through entanglement.

Role of Copper(II) in Coordination Polymer Assembly

Copper(II) is widely used in the synthesis of coordination polymers due to the Jahn-Teller effect, which often results in distorted octahedral or square pyramidal coordination geometries. This can lead to a wide variety of structural motifs. While extensive research exists on Cu(II) coordination polymers with various dicarboxylate ligands, specific structural reports focusing solely on this compound are less common in the surveyed literature. Generally, Cu(II) ions coordinate with carboxylate groups in monodentate, bidentate, or bridging fashions. In assemblies with mixed ligands, such as a dicarboxylate and an N-donor ligand, Cu(II) often forms 1D chains, 2D layers, or 3D frameworks where the final dimensionality is guided by the geometry and connectivity of the ligands. For example, related systems using different dicarboxylates show that Cu(II) can form everything from simple 1D chains to complex 3D frameworks. mdpi.comnih.gov

Role of Zinc(II) in Coordination Polymer Assembly

Zinc(II), much like Cadmium(II), possesses a d¹⁰ electron configuration and exhibits flexible coordination geometries, typically tetrahedral or octahedral. This makes it an excellent candidate for the construction of diverse and stable MOFs and coordination polymers. The use of this compound (H₂L) in conjunction with various N-donor ancillary ligands has produced a remarkable variety of Zn(II)-based structures with different topologies and degrees of interpenetration. rsc.org

Table 3: Examples of Zinc(II) Coordination Polymers with this compound
Compound FormulaAuxiliary N-donor Ligand (Abbreviation)Dimensionality & TopologyKey Structural FeaturesReference
[ZnL(bip)]4,4'-bis(1-imidazolyl)phenyl (bip)3D, {4⁴·6¹⁰·8} topologyA non-interpenetrated, complex 3D framework. rsc.org
[ZnL(bpe)]·H₂O1,2-bis(4-pyridyl)ethane (bpe)3D, 2-fold interpenetrating, {3¹⁹·4¹⁷·5⁹} topologyAn unusually complex, interpenetrating 3D framework. rsc.org
[ZnL(bpp)]1,3-bis(4-pyridyl)propane (bpp)2D, 5-fold interpenetrating frameworkDemonstrates a very high degree of interpenetration for a 2D-based network. rsc.org
[ZnL(biim-4)]1,1'-(butane-1,4-diyl)bis(imidazole) (biim-4)2D, 3-fold interpenetrating sheetsThree identical 2D sheets are interwoven, stacking in an ABAB fashion to form the final 3D framework. rsc.org

The research demonstrates that by systematically varying the ancillary N-donor ligand, the resulting Zn(II) coordination polymers can range from non-interpenetrated 3D networks to highly entangled 2D and 3D frameworks. rsc.org This highlights the fine-tuning of supramolecular architecture that is possible through the strategic use of co-ligands in concert with the primary this compound linker.

Impact of Co-ligands on Network Architecture

The selection of N-donor co-ligands is a powerful strategy for tuning the structural landscape of CPs derived from this compound. The length, flexibility, and coordination vector of the co-ligand, in concert with the V-shaped dicarboxylate, direct the assembly of metal-ligand units into diverse and complex architectures, ranging from simple 1D chains to intricate 3D interpenetrated frameworks.

Rigid N-donor ligands, characterized by their conformational inflexibility, tend to produce more predictable and ordered structures. Their defined geometries and coordination angles offer a degree of control over the resulting framework topology. In combination with this compound (H₂L), these rigid linkers can support the formation of layered or interpenetrated structures.

A notable example involves the use of 4,4'-bipyridine (4,4'-bipy), a classic linear and rigid co-ligand. In the synthesis of cobalt and cadmium CPs, the 4,4'-bipy ligand acts as a bidentate pillar, assembling with the metal cations and the L²⁻ anions to form two-dimensional (2D) sheets. rsc.org These sheets then stack in an ABAB fashion to create a three-dimensional (3D) framework. rsc.org

Similarly, the use of other rigid or semi-rigid N-containing ligands like 2,7-bis(1-imidazoly)fluorene (bif) and Tris[4-(imidazol-1yl)-phenyl]amine (tipa) with H₂L has led to the formation of complex 3D frameworks. researchgate.net With the 'bif' ligand, both a Cd(II) and a Co(II) complex were synthesized. The Cd(II) complex, [CdL(bif)]·H₂O, displays a 3-fold interpenetrating 3D framework that contains two types of helical chains. researchgate.net In contrast, the cobalt complex, [Co₂L₂(bif)₂]·4DMF, results in a 3-fold interpenetrating 2D layered structure. researchgate.net When the semi-rigid, tripodal 'tipa' ligand was used with Cd(II), a 2-fold interpenetrating 3D framework was formed. researchgate.net These examples underscore how the specific geometry of the rigid co-ligand directs the final, often intricate and interpenetrated, architecture.

Table 1: Examples of CPs from this compound and Rigid N-donor Ligands

Compound Metal Ion Rigid Co-ligand Dimensionality Structural Features
{[CoL(4,4'-bipy)]·DMF}n Co(II) 4,4'-bipyridine 2D → 3D 2D sheets stacked into a 3D framework. rsc.org
{[CdL(4,4'-bipy)]·DMF}n Cd(II) 4,4'-bipyridine 2D → 3D 2D sheets stacked into a 3D framework. rsc.org
[CdL(bif)]·H₂O Cd(II) 2,7-bis(1-imidazoly)fluorene 3D 3-fold interpenetrating framework with helical chains. researchgate.net
[Co₂L₂(bif)₂]·4DMF Co(II) 2,7-bis(1-imidazoly)fluorene 2D 3-fold interpenetrating layered structure. researchgate.net

H₂L = this compound

In contrast to their rigid counterparts, flexible N-donor ligands can adopt various conformations, leading to a wider and often less predictable range of structural possibilities. rsc.org The ability of these ligands to bend and rotate allows for the formation of unique entangled networks, including polycatenated and interpenetrating systems, as they adapt to maximize packing efficiency. google.com The conformational freedom of both the H₂L primary ligand and the flexible N-donor co-ligand introduces a high degree of structural diversity.

Several studies have demonstrated the impact of flexible bis(imidazole) and bis(pyridyl) ligands on the architectures of CPs constructed with this compound. rsc.org For instance, using the flexible ligand 1,4-bis(imidazol-1-ylmethyl)benzene (bimx) with Zn(II) and H₂L resulted in the formation of 2D sheets. rsc.org

More complex structures arise with longer or more conformationally adaptable linkers. The ligand 4,4'-bis(imidazol-1-yl)biphenyl (bibp), when combined with Zn(II) and H₂L, produces a remarkable 3D→3D 4-fold interpenetrating architecture with a {6⁵·8} topological net. rsc.org Another flexible ligand, 1,4-bis(4-pyridyl)benzene (bpyb), in a reaction with Co(II) and H₂L, yields a 3D structure with a {4⁴·6¹⁰·8} topology. rsc.org The flexibility of these co-ligands is critical in enabling the formation of such highly entangled and complex frameworks.

The diverse coordination modes and conformations adopted by flexible ligands directly influence the final products, enabling the generation of materials with exciting and varied architectures. nih.gov

Table 2: Examples of CPs from this compound and Flexible N-donor Ligands

Compound Metal Ion Flexible Co-ligand Dimensionality Structural Features
[ZnL(bimx)₀.₅]n Zn(II) 1,4-bis(imidazol-1-ylmethyl)benzene 2D 2D sheets forming a 3D framework via stacking. rsc.org
{[ZnL(bibp)]·DMA·(H₂O)₂}n Zn(II) 4,4'-bis(imidazol-1-yl)biphenyl 3D 4-fold interpenetrating architecture; {6⁵·8} topology. rsc.org

H₂L = this compound

Compound Names

Abbreviation / Trivial NameChemical Name
H₂LThis compound
4,4'-bipy4,4'-bipyridine
bif2,7-bis(1-imidazoly)fluorene
tipaTris[4-(imidazol-1yl)-phenyl]amine
bimx1,4-bis(imidazol-1-ylmethyl)benzene
bibp4,4'-bis(imidazol-1-yl)biphenyl
bpyb1,4-bis(4-pyridyl)benzene
DMFDimethylformamide
DMADimethylacetamide

Computational and Theoretical Investigations

Quantum Mechanical Simulations of Molecular Structure

Quantum mechanical simulations are powerful tools for elucidating the geometric and electronic properties of molecules. For complex organic molecules like 4,4'-(Phenylazanediyl)dibenzoic acid, these simulations provide a detailed picture of the molecular architecture.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules and determining their ground-state properties. In studies of related benzoic acid derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, have been employed to determine optimized structural parameters. researchgate.net For analogous compounds, these calculations have been used to predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.net The optimized structure of a similar compound, 4-(carboxyamino)-benzoic acid, was obtained using the DFT-B3LYP/6-311G method. researchgate.net

For this compound, DFT calculations would similarly predict a non-planar structure, with the phenyl rings twisted relative to each other. The central nitrogen atom is expected to adopt a pyramidal geometry. The carboxylic acid groups are predicted to be nearly coplanar with the benzene (B151609) rings to which they are attached.

Table 1: Exemplary Calculated Structural Parameters for a Benzoic Acid Derivative using DFT

ParameterCalculated Value
C-N Bond Length1.407 Å
C=O Bond Length1.21 Å
C-O Bond Length1.37 Å
O-H Bond Length0.97 Å
C-N-C Bond Angle128.37°
O-C=O Bond Angle123.5°
Note: Data is illustrative and based on calculations for analogous benzoic acid derivatives.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption spectra. researchgate.net This method is crucial for understanding how molecules like this compound interact with light. TD-DFT calculations can predict the vertical excitation energies, which correspond to the peaks in a UV-Vis absorption spectrum, and the oscillator strengths, which relate to the intensity of these peaks. bohrium.com For various benzoic acid derivatives, TD-DFT has been successfully used to predict their photoexcitation behavior. researchgate.net The choice of functional, such as CAM-B3LYP, has been shown to provide good agreement with experimental spectra for these types of compounds. researchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are key to its reactivity and functionality. Molecular orbital analysis provides a framework for understanding these properties.

HOMO-LUMO Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov For various organic dyes and benzoic acid derivatives, the HOMO-LUMO gap has been calculated using DFT methods. researchgate.netresearchgate.net

Table 2: Exemplary Calculated Frontier Molecular Orbital Energies and Gap for a Triphenylamine-based Dye

ParameterEnergy (eV)
HOMO-5.25
LUMO-2.15
HOMO-LUMO Gap3.10
Note: Data is illustrative and based on calculations for an analogous compound.

Electron Density Localization and Charge Transfer Character

In this compound, the distribution of electron density is not uniform. The triphenylamine (B166846) core typically acts as an electron-donating group, while the carboxylic acid groups are electron-withdrawing. Upon photoexcitation, an intramolecular charge transfer (ICT) can occur from the electron-rich triphenylamine core to the electron-deficient benzoic acid moieties.

The analysis of the HOMO and LUMO distributions provides insight into this charge transfer character. For similar donor-π-acceptor systems, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. researchgate.net This spatial separation of the frontier orbitals is a hallmark of an effective ICT process.

Prediction of Spectroscopic Characteristics

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

For this compound, TD-DFT calculations can predict the UV-Vis absorption spectrum. The calculations would likely show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system and the charge transfer transitions from the triphenylamine core to the benzoic acid groups. The predicted wavelengths of maximum absorption (λmax) for similar compounds are often in good agreement with experimental measurements. bohrium.com

Furthermore, DFT calculations can be used to predict vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, specific vibrational modes can be assigned to the observed spectral bands. researchgate.net For instance, the characteristic stretching frequencies of the C=O and O-H groups in the carboxylic acid moieties, as well as the C-N stretching of the central amine, can be identified.

Table 3: Exemplary Predicted Spectroscopic Data for a Benzoic Acid Derivative

SpectroscopyPredicted ParameterValue
UV-Vis (TD-DFT)λmax (Charge Transfer)~350 nm
Infrared (DFT)C=O Stretch Frequency~1700 cm⁻¹
Infrared (DFT)O-H Stretch Frequency~3400 cm⁻¹
Infrared (DFT)C-N Stretch Frequency~1350 cm⁻¹
Note: Data is illustrative and based on calculations for analogous compounds.

of this compound

Computational chemistry provides powerful tools to predict and understand the electronic and structural properties of molecules. For a compound like this compound, which has a core structure based on triphenylamine, methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are invaluable for elucidating its behavior. These theoretical investigations offer insights into absorption and emission spectra, as well as the molecule's conformational flexibility, which are crucial for designing materials with specific optoelectronic properties.

The absorption spectrum of a molecule is dictated by the electronic transitions from its ground state to various excited states. Time-dependent density functional theory (TD-DFT) is a widely used computational method to predict the vertical excitation energies and corresponding oscillator strengths that define the absorption spectrum. arxiv.orgyoutube.com For triphenylamine and its derivatives, the absorption spectra are characterized by intense bands in the UV region, which arise from π-π* transitions. researchgate.net

Theoretical studies on triphenylamine-based dyes often employ TD-DFT calculations to simulate their UV-Vis absorption spectra. researchgate.netresearchgate.net For instance, calculations on triphenylamine-based dyes with different electron acceptors show that the absorption bands can be significantly red-shifted by modifying the molecular structure. researchgate.net The choice of the functional and basis set in the TD-DFT calculations is critical for obtaining results that correlate well with experimental data. nih.gov Solvation effects, often included using models like the Polarizable Continuum Model (PCM), can also influence the predicted absorption spectra. arxiv.org

A typical computational approach involves:

Optimizing the ground-state geometry of the molecule using DFT.

Performing single-point TD-DFT calculations on the optimized geometry to obtain the lowest singlet-singlet vertical excitation energies and oscillator strengths. researchgate.net

Simulating the absorption spectrum by applying a Gaussian or Lorentzian broadening to the calculated transitions. researchgate.net

The following table illustrates typical data obtained from TD-DFT calculations for triphenylamine-based dyes, which are structurally related to this compound.

CompoundCalculated λmax (nm)Oscillator Strength (f)Major TransitionComputational Method
TPA-based Dye 15521.20HOMO → LUMOTD-DFT/B3LYP/6-31G(d) researchgate.net
TPA-based Dye 25971.55HOMO → LUMOTD-DFT/B3LYP/6-31G(d) researchgate.net
TPA-based Dye 36191.68HOMO → LUMO+1TD-DFT/B3LYP/6-31G(d) researchgate.net
TPA-based Dye 46081.45HOMO → LUMOTD-DFT/B3LYP/6-31G(d) researchgate.net

This table presents representative data for triphenylamine-based dyes to illustrate the outputs of TD-DFT calculations. The specific values are derived from literature on related compounds and are not specific to this compound.

The emission spectrum (fluorescence) of a molecule is related to the electronic transition from the first excited state (S1) back to the ground state (S0). Modeling emission spectra computationally involves optimizing the geometry of the S1 state, as molecules often relax vibrationally in the excited state before emitting a photon. stackexchange.comacs.org This process is governed by Kasha's rule, which states that emission typically occurs from the lowest vibrational level of the S1 state. stackexchange.com

The methodology for modeling emission spectra includes:

Optimizing the geometry of the first singlet excited state (S1) using TD-DFT.

Calculating the vertical emission energy from the optimized S1 geometry to the ground state energy at that same geometry.

The difference between the absorption and emission maxima is known as the Stokes shift. Computational models can predict this shift by calculating the difference between the vertical absorption energy (from optimized S0) and the vertical emission energy (from optimized S1). acs.org Studies on triphenylamine derivatives have shown that the solvent polarity can significantly affect the emission spectra, often causing a red shift in more polar solvents due to the intramolecular charge-transfer (ICT) character of the excited state. acs.orgnih.gov

The following table shows hypothetical emission data for a triphenylamine derivative, illustrating the kind of information that can be obtained from computational modeling.

SolventCalculated Emission λmax (nm)Stokes Shift (eV)Computational Method
Hexane4500.55TD-DFT/CAM-B3LYP
THF5000.80TD-DFT/CAM-B3LYP
DMF5501.10TD-DFT/CAM-B3LYP

This table is illustrative and based on general findings for solvatochromic triphenylamine derivatives. The values are not experimentally derived for this compound.

The three-dimensional structure and flexibility of this compound are key to its properties and its ability to act as a ligand in coordination chemistry. The central triphenylamine core is known for its non-planar, propeller-like conformation. nih.gov This shape arises from the steric hindrance between the phenyl rings, which prevents them from being coplanar.

For this compound, the flexibility will be dominated by:

Rotation of the two carboxyphenyl groups around the C-N bonds.

Rotation of the unsubstituted phenyl group.

Rotation of the carboxylic acid groups relative to the phenyl rings.

Computational studies can map the potential energy surface by systematically varying these key dihedral angles to identify low-energy conformers. acs.org Such studies on related structures have shown that the propeller-like arrangement is a persistent feature. nih.govrsc.org The flexibility of the ligand is an important consideration in the design of metal-organic frameworks (MOFs) and coordination polymers, as it can influence the final structure and properties of the resulting material.

ParameterTypical Calculated Value for TPA derivativesSignificance
C-N-C bond angle~120°Indicates sp2 hybridization of the nitrogen atom.
Phenyl ring tilt (dihedral angle)30° - 45°Defines the propeller-like shape. nih.gov
Rotational barrier (C-N bond)Relatively lowAllows for conformational flexibility at room temperature.

This table provides typical values found in computational studies of triphenylamine derivatives to illustrate the outcomes of conformational analysis.

Advanced Applications in Materials Science Non Biological

Luminescent and Photochemical Materials

The conjugated π-system and the electron-donating nitrogen atom at the core of 4,4'-(Phenylazanediyl)dibenzoic acid give rise to inherent luminescent and photochemical activity. These properties are harnessed and amplified when the molecule is incorporated into larger supramolecular structures.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The photoluminescent properties of MOFs can be tuned by judiciously selecting the metal center and the organic linker. mdpi.com this compound (H₂L) is an excellent candidate for a fluorescent linker due to its rigid structure and conjugated aromatic system.

The synthesis of nine novel coordination polymers with Zn(II) and this compound, along with various N-donor co-ligands, has been reported. rsc.org These compounds exhibit diverse and complex architectures, ranging from 1D helical chains to intricate 3D interpenetrating frameworks. rsc.org The resulting structures are heavily influenced by the geometry of the ancillary N-donor ligands. rsc.org Their solid-state photochemical properties, including luminescence, were also investigated. rsc.org

For instance, lanthanide-based MOFs (Ln-MOFs) are particularly interesting due to the sharp, characteristic emission bands of lanthanide ions. nih.govrsc.org The organic linker, such as this compound, can act as an "antenna," absorbing light and transferring the energy to the lanthanide center, which then luminesces. nih.gov This "antenna effect" is a key principle in designing highly luminescent MOFs for applications like chemical sensing and light-emitting devices. mdpi.comrsc.org The design of these materials often involves creating specific host-guest binding sites within the porous framework, allowing the luminescence to be modulated by the presence of certain analytes. mdpi.com

Table 1: Structural Features of Zn(II) Coordination Polymers with this compound (H₂L) and N-donor Ligands rsc.org

CompoundN-donor LigandDimensionalityStructural Feature
1 1,10-phenanthroline (phen)3D{4⁴·6¹⁰·8} topology
2 2,2'-bipyridine (2,2'-bpy)3DTwo-fold interpenetrating framework
3 1,2-bis(4-pyridyl)ethane (bpa)1DInterweaving helical chains
4 4,4'-bipyridine (B149096) (4,4'-bpy)2DTwo-fold interpenetrating 1D chains
5 1,3-bis(4-pyridyl)propane (bpp)2DWave-like sheet
6 1,4-bis(4-pyridyl)benzene (bpb)3D5-fold interpenetrating framework
7 4,4'-dipyridylsulfide (dps)1DChain
8 4,4'-dipyridylamine (dpa)2D(4,4) layer with helixes
9 4,4'-azopyridine (azpy)3DThree-fold interpenetrating sheets

Optical waveguides are structures that guide light from one point to another with minimal loss. Single crystals of coordination polymers are promising candidates for fabricating optical waveguides due to their highly ordered internal structure, which can reduce light scattering. The synthesis of single crystals of coordination polymers using this compound has been successfully demonstrated. rsc.orgresearchgate.net For example, three novel coordination polymers involving cadmium and cobalt were synthesized, yielding single crystals suitable for X-ray diffraction analysis. researchgate.net

While direct studies on the optical waveguiding properties of these specific materials are not yet prevalent, the fundamental requirements for such applications are met. The triphenylamine (B166846) core of the ligand provides a chromophore that can interact with light, and the formation of extended, ordered crystalline networks is crucial for efficient light propagation. The development of one-dimensional (1D) chain-like coordination polymers, as seen in some structures with this ligand, is particularly relevant for creating wire-like waveguides. rsc.org

Light-harvesting systems capture light energy and transfer it to a reaction center. The "antenna effect," mentioned previously in the context of luminescent MOFs, is the core principle behind this function. Organic chromophores absorb light and transfer the excitation energy, often via Förster Resonance Energy Transfer (FRET) or intramolecular charge transfer (ICT), to an acceptor, such as a metal ion or another chromophore. nih.govresearchgate.net

The this compound ligand is well-suited to act as a light-harvesting antenna. Its triphenylamine structure provides a broad absorption range. When coordinated to a metal center, such as a lanthanide ion (e.g., Eu³⁺, Tb³⁺), it can efficiently transfer absorbed energy to the metal's f-orbitals. nih.gov This process, known as sensitized emission, is critical for enhancing the light-harvesting capabilities of the material. nih.govresearchgate.net Studies on similar benzoic acid derivatives have shown that the formation of an intramolecular charge transfer state upon photoexcitation is crucial for efficient energy transfer to the metal ion. nih.gov By incorporating this ligand into MOFs or coordination polymers, it is possible to create materials that efficiently collect light across a wide spectrum and funnel that energy to specific sites, enhancing the efficiency of processes like photocatalysis or solar energy conversion. bcrec.id

Catalytic Applications

The structural versatility of frameworks built from this compound, including their high surface area, tunable porosity, and the presence of both acidic and basic sites, makes them highly promising for catalytic applications.

Heterogeneous catalysts operate in a different phase from the reactants, which simplifies catalyst separation and recycling. MOFs are excellent platforms for heterogeneous catalysis because their active sites, which can be the metal nodes, the organic linkers, or both, are well-defined and accessible within the porous structure. The metal ions can act as Lewis acids, while the nitrogen and oxygen atoms on the this compound linker can function as Lewis basic sites.

The presence of both acidic and basic functionalities within a single material allows for bifunctional catalysis, where multiple steps in a reaction sequence can be catalyzed by the same material. nih.govresearchgate.net The synthesis of stable, porous 3D frameworks using this compound suggests their potential to serve as robust heterogeneous catalysts for various organic transformations. rsc.org The ability to control the structure, from interpenetrating networks to layered sheets, allows for the tuning of catalyst selectivity for substrates of different sizes and shapes. rsc.org

Photocatalysis is an advanced oxidation process that utilizes light to activate a catalyst, which in turn generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). rsc.org These ROS can break down persistent organic pollutants in water and air into less harmful substances like CO₂ and H₂O. rsc.orgccspublishing.org.cn

MOFs constructed from photoactive ligands like this compound are promising photocatalysts. The triphenylamine core of the ligand can absorb UV or visible light to generate an electron-hole pair. In a MOF structure, this charge separation can be stabilized, preventing rapid recombination and allowing the charge carriers to react with adsorbed water and oxygen to produce ROS. ccspublishing.org.cnnih.gov MOFs have been successfully used to degrade various organic dyes, such as methyl violet and rhodamine B, and other pollutants like nitrophenols. rsc.orgccspublishing.org.cnnih.gov The porous nature of the MOF allows pollutants to diffuse into the framework and adsorb near the active catalytic sites, enhancing the degradation efficiency. ccspublishing.org.cn

Table 2: Research Findings on Photocatalytic Degradation using MOFs

MOF SystemTarget PollutantLight SourceKey Finding
Mn- and Co-based MOFsMethyl Violet (MV)UV IrradiationAll synthesized frameworks exhibited efficient photocatalytic abilities for the degradation of MV. rsc.org
Cu-based MOF (MOF-199)Basic Blue 41Not specifiedThe nanoporous MOF catalyzed the degradation without requiring additional oxidizing agents. ccspublishing.org.cn
Zn(II) and Cd(II) MOFsp-nitrophenol (PNP)Not specifiedThe Zn(II) MOF could decompose ~90% of PNP in 50 minutes; holes and •OH radicals were identified as the key reactive species. nih.gov
La-PTC MOFDyesNot specifiedA novel porous MOF synthesized using a perylene-based ligand demonstrated light-harvesting capabilities for dye degradation. bcrec.id

Chemical Sensing and Detection Platforms

The unique structural characteristics of this compound, featuring a triphenylamine core and peripheral carboxylic acid groups, make it a versatile platform for the development of chemical sensors. These sensors often operate on principles of fluorescence or colorimetric changes upon interaction with specific analytes.

Metal Ion Sensing

Coordination polymers and other materials derived from this compound have demonstrated significant potential in the detection of heavy metal ions, which are prominent environmental pollutants. The carboxylic acid groups can act as binding sites for metal cations, while the triphenylamine core serves as a fluorophore. The binding of a metal ion can alter the electronic properties of the molecule, leading to a detectable change in its fluorescence emission, a phenomenon often referred to as fluorescence quenching or enhancement.

For instance, sensors incorporating similar iminodiacetic acid functionalities have shown high selectivity and sensitivity for various heavy metal ions. researchgate.net Research on related structures demonstrates the ability to detect ions such as Cu²⁺, Co²⁺, Zn²⁺, and Ni²⁺. researchgate.net The detection mechanism often involves the chelation of the metal ion by the acid groups, which disrupts or modifies the internal charge transfer (ICT) characteristics of the fluorophore, resulting in a changed optical signal. In some systems, detection limits for ions like Cu²⁺ can be as low as 40 ppb, detectable by a distinct color change. nih.gov

Table 1: Examples of Metal Ion Sensing Applications An illustrative table based on data for functionally similar sensor molecules.

Target IonSensor TypeDetection PrincipleDetection LimitReference
Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺Iminodiacetic acid-based probeFluorescenceNot Specified researchgate.net
Cu²⁺Immobilized Resorcinol DyeColorimetric40 ppb nih.gov
Th⁴⁺Acylhydrazone-based sensorFluorescence "Turn-on"7.19 nM mdpi.com
VO²⁺Acylhydrazone-based sensorFluorescence "Turn-off"0.386 µM mdpi.com
Hg²⁺, Cd²⁺, Pb²⁺Diacetate-based LC sensorOptical Signal Disruption0.1 µM (Hg²⁺) researchgate.net

Anion Sensing

The molecular framework of this compound is also suitable for the recognition and sensing of anions. The hydrogen atoms of the carboxylic acid groups, and potentially the N-H group of the amine, can act as hydrogen-bond donors. mdpi.com This interaction is a key principle in supramolecular chemistry for anion recognition. mdpi.com

When an anion binds to the sensor molecule through hydrogen bonding, it can trigger a photophysical response, such as a change in fluorescence. nih.gov This process can be designed as an "Intramolecular Indicator Displacement Assay" (IIDA), where a bound anionic chromophore within the sensor molecule is displaced by the target anion, causing a detectable change in fluorescence. nih.gov This strategy enhances sensitivity compared to simple dye displacement assays. nih.gov Research into related carbazole (B46965) derivatives shows that interactions with anions like fluoride (B91410) and chloride can lead to a "turn-on" fluorescence response, where the signal is enhanced upon binding. mdpi.com Such sensors are being explored for detecting biologically important anions like pyrophosphate and citrate. nih.gov

Components in Photovoltaic Systems

The electron-donating triphenylamine core and the anchoring carboxylic acid groups of this compound make it an excellent candidate for use in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs).

p-Type Sensitizers in Solar Cells

In p-type DSSCs, which utilize a semiconductor like nickel oxide (NiO) as the photocathode, the dye injects a hole into the semiconductor's valence band upon photoexcitation. This compound can function as a core component of p-type sensitizers. The triphenylamine unit acts as the electron donor (D) part of the dye, while the carboxylic acid groups serve as the electron acceptor and anchoring group (A) that binds the dye to the NiO surface. This D-A architecture is crucial for efficient charge separation and injection. The performance of such solar cells is evaluated based on parameters like power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Organic Sensitizers for Electronic Devices

This compound serves as a fundamental building block or a complete molecule for organic sensitizers in various electronic applications. In the context of DSSCs, it is part of a broader class of organic dyes designed with a Donor-π-Acceptor (D-π-A) structure. nih.gov The triphenylamine group is a common and effective electron donor. The carboxylic acid groups are the most widely used anchoring groups for attaching the dye to semiconductor surfaces like titanium dioxide (TiO₂) in n-type DSSCs or NiO in p-type DSSCs. nih.gov The design of these sensitizers aims to optimize light absorption to overlap with the solar spectrum, ensuring efficient electron injection from the dye's excited state into the semiconductor's conduction band. nih.gov

Table 2: Illustrative Photovoltaic Parameters for DSSCs This table presents typical parameters used to evaluate DSSC performance and is not specific to one device using the subject compound.

ParameterSymbolDescriptionTypical Value Range
Power Conversion EfficiencyPCE (η)The overall efficiency of converting light energy into electrical energy.5 - 15%
Short-Circuit Current DensityJscThe maximum current density when the voltage is zero.10 - 25 mA/cm²
Open-Circuit VoltageVocThe maximum voltage when the current is zero.0.6 - 0.9 V
Fill FactorFFThe ratio of the maximum power from the cell to the theoretical power.0.6 - 0.8

Supramolecular Gels and Assemblies

The structure of this compound is highly conducive to forming complex, ordered structures through self-assembly. The two carboxylic acid groups are capable of forming strong, directional hydrogen bonds, which are a primary driving force for creating supramolecular architectures.

Characterization Methodologies in Academic Research

X-ray Diffraction Techniques

X-ray diffraction is a cornerstone for the structural elucidation of crystalline materials, including those derived from 4,4'-(Phenylazanediyl)dibenzoic acid. It provides definitive information on the three-dimensional arrangement of atoms within a crystal lattice.

In a study by Zhou et al., five new metal-organic complexes based on the flexible V-shaped ligand this compound (H₂L) were synthesized and characterized. rsc.orgrsc.org The crystallographic data obtained from SCXRD analysis revealed diverse and intricate structures. For instance, the complex [ZnL(bimx)₀.₅]ₙ (where bimx = 1,4-bis(imidazol-1-ylmethyl)benzene) forms a two-dimensional sheet structure, while {[ZnL(bibp)]·DMA·(H₂O)₂}ₙ (where bibp = 4,4′-bis(imidazol-1-yl)biphenyl) possesses a complex 4-fold interpenetrating three-dimensional architecture. rsc.orgrsc.org

Table 1: Selected Single-Crystal X-ray Diffraction Data for MOFs based on this compound

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
[ZnL(bimx)₀.₅]ₙ (1) C₃₀H₂₁N₃O₄Zn Monoclinic P2₁/c 14.076(3) 11.536(2) 16.035(3) 90 108.75(3) 90
{[CoL(4,4′-bipy)]·DMF}ₙ (2) C₃₃H₂₈CoN₄O₅ Monoclinic P2₁/n 13.919(3) 13.433(3) 16.305(3) 90 105.78(3) 90
{[ZnL(bibp)]·DMA·(H₂O)₂}ₙ (4) C₄₂H₄₁N₅O₇Zn Monoclinic C2/c 24.331(5) 16.632(3) 21.096(4) 90 113.89(3) 90

Data sourced from Zhou, J. et al. (2012). rsc.orgrsc.org

Powder X-ray diffraction is an essential technique for confirming the phase purity of bulk crystalline samples and is often used when suitable single crystals cannot be obtained. rsc.org In the synthesis of MOFs, PXRD patterns of the as-synthesized materials are compared with the patterns simulated from single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns indicates that the bulk sample is a pure phase and is representative of the single crystal structure. For the five complexes synthesized by Zhou et al., the experimental PXRD patterns were in good agreement with the simulated ones, confirming the phase purity of the bulk materials. rsc.org

Spectroscopic Characterization Techniques

Spectroscopic methods are employed to probe the electronic and vibrational states of the this compound ligand and its complexes, providing insight into bonding, electronic transitions, and luminescent behavior.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its MOFs, FTIR is crucial for verifying the coordination of the carboxylate groups to the metal centers.

The spectrum of the free H₂L ligand shows a strong absorption band characteristic of the C=O stretch of the carboxylic acid group. Upon coordination to a metal ion, this band typically shifts to lower wavenumbers. For instance, the IR spectra of the five reported complexes show that the strong band at 1682 cm⁻¹ in the free ligand, corresponding to the C=O stretching vibration, disappears. rsc.org Instead, two new strong bands appear in the ranges of 1589–1608 cm⁻¹ and 1385–1407 cm⁻¹, which are assigned to the asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching vibrations of the deprotonated carboxylate groups, respectively. rsc.org This confirms the participation of the carboxylate groups in coordination with the metal ions. rsc.org

Table 2: Key FTIR Absorption Bands (cm⁻¹) for H₂L and its Complexes

Compound ν(C=O) νₐₛᵧₘ(COO⁻) νₛᵧₘ(COO⁻)
H₂L 1682 - -
Complex 1 - 1593 1398
Complex 2 - 1589 1407
Complex 3 - 1602 1385
Complex 4 - 1608 1396
Complex 5 - 1595 1404

Data sourced from Zhou, J. et al. (2012). rsc.org

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of coordination polymers can reveal transitions originating from the organic ligands (intraligand transitions) or from ligand-to-metal charge transfer (LMCT). The UV-vis absorption spectra for complexes {[CoL(4,4′-bipy)]·DMF}ₙ and {[CoL(bpyb)₀.₅]·(H₂O)₂}ₙ were investigated in the solid state at room temperature. rsc.org

The free H₂L ligand exhibits strong absorption bands, which are attributed to π→π* transitions within the aromatic rings. In the complexes, these intraligand bands are still present, sometimes with a slight shift. For the cobalt-based complexes, additional broad absorption bands are observed in the visible region, which are characteristic of d-d transitions of the Co(II) ions in an octahedral coordination environment. rsc.org

Table 3: UV-Visible Absorption Maxima (λₘₐₓ)

Compound Absorption Maxima (nm) Assignment
Complex 2 255, 301, 560 π→π* transitions and d-d transitions
Complex 5 260, 305, 555 π→π* transitions and d-d transitions

Data sourced from Zhou, J. et al. (2012). rsc.org

Photoluminescence spectroscopy is used to study the light-emitting properties of materials and is particularly relevant for MOFs designed for applications in sensing, lighting, and photocatalysis. nih.gov The luminescent properties of complexes containing diamagnetic metal ions like Zn(II) and Cd(II) are typically governed by the organic ligand.

The solid-state photoluminescent properties of the free H₂L ligand and complexes 1 , 3 , and 4 were investigated at room temperature. rsc.org The free H₂L ligand displays an emission maximum at 496 nm upon excitation at 350 nm. rsc.org The luminescent complexes also show strong emissions, but they are shifted compared to the free ligand, indicating that the emission originates from ligand-centered π→n or π→π transitions. rsc.org The difference in emission maxima between the complexes and the free ligand can be attributed to the influence of the metal-ligand coordination on the electronic structure of the ligand. rsc.org

Table 4: Photoluminescence Data for H₂L and its Complexes

Compound Excitation λₑₓ (nm) Emission λₑₘ (nm)
H₂L 350 496
Complex 1 350 435
Complex 3 350 450
Complex 4 350 425

Data sourced from Zhou, J. et al. (2012). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (for ligand)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the molecular structure of this compound. While specific spectra for this exact compound are not widely published, analysis of related structures provides insight into the expected chemical shifts.

For the ¹H NMR spectrum, the protons on the aromatic rings would exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the two benzoic acid moieties would be chemically distinct from those of the central phenyl ring. The carboxylic acid protons (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm, and its exact position can be sensitive to the solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the carboxyl groups (-COOH) are expected to resonate at the most downfield region (around 167.0 ppm), as seen in similar compounds like 4-formylbenzoic acid. rsc.org The aromatic carbons would appear in the range of δ 110-150 ppm. Due to the molecule's asymmetry, a distinct signal for each unique carbon atom is expected. For instance, in related N-phenylaniline derivatives, the carbon atoms of the different phenyl rings show distinct chemical shifts. rsc.org

A detailed analysis of a closely related compound, 4-(Phenylamino)benzonitrile, in CDCl₃ showed ¹H NMR signals at δ 7.46 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H), and 6.97 (d, J = 8.4 Hz, 2H). rsc.org The ¹³C NMR spectrum of the same compound displayed signals at δ 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, and 101.3 ppm. rsc.org While these values provide a reference, the actual spectra for this compound would be influenced by the presence of the two carboxylic acid groups.

Table 1: Representative NMR Data for Related Compounds

Compound Nucleus Solvent Chemical Shifts (δ, ppm)
4-(Phenylamino)benzonitrile rsc.org ¹H CDCl₃ 7.46, 7.36, 7.17, 7.13, 6.97
4-(Phenylamino)benzonitrile rsc.org ¹³C CDCl₃ 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3

This table presents data from compounds structurally related to this compound to provide an indication of expected chemical shifts.

Thermal Analysis Methods

For the more complex structure of this compound, a multi-step decomposition pattern would be anticipated. The initial weight loss would likely correspond to the decarboxylation of the two carboxylic acid groups. This would be followed by the degradation of the remaining triphenylamine (B166846) core at higher temperatures. The thermal stability of this compound is expected to be significantly higher than that of simple benzoic acid due to its larger molecular weight and more complex aromatic structure. In studies of hydroxy benzoic acid derivatives, the activation energies for decomposition were found to vary with the position of the substituent, indicating that the molecular structure plays a key role in thermal stability.

Electrochemical Characterization

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry (CV). This method provides information on the redox potentials and the stability of the oxidized and reduced species. Although specific electrochemical data for this compound are not detailed in the available literature, studies on related aromatic amines, such as diphenylamine (B1679370) and its derivatives, offer valuable insights.

The central nitrogen atom in the triphenylamine core is the primary site for electrochemical activity. It is expected to undergo reversible or quasi-reversible oxidation at a specific potential. For instance, the electrochemical oxidation of diphenylamine has been shown to involve the formation of a radical cation, which can then undergo further reactions, including dimerization. utexas.edu The presence of two electron-withdrawing carboxylic acid groups on the phenyl rings of this compound would likely shift the oxidation potential to more positive values compared to unsubstituted triphenylamine. The electrochemical behavior would also be influenced by the pH of the solution, with the protonation state of the carboxylic acid groups affecting the redox process. In studies of other aromatic molecules, the peak potentials in cyclic voltammograms have been shown to be dependent on pH. abechem.comdtu.dk

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to confirm the empirical and molecular formula of a newly synthesized compound by determining the weight percentages of its constituent elements. For this compound, the molecular formula is C₂₀H₁₅NO₄. nih.gov

Based on this formula, the theoretical elemental composition can be calculated as follows:

Carbon (C): 69.56%

Hydrogen (H): 4.38%

Nitrogen (N): 4.06%

Oxygen (O): 18.53%

In academic research, the synthesis of this compound would be followed by experimental elemental analysis. The experimentally determined percentages of carbon, hydrogen, and nitrogen would then be compared with the calculated theoretical values. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the purity and correct composition of the synthesized this compound. While specific experimental data from the literature for this compound is not provided here, this methodology is a standard and crucial step in its characterization.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.011 20 240.22 69.56%
Hydrogen H 1.008 15 15.12 4.38%
Nitrogen N 14.007 1 14.007 4.06%
Oxygen O 15.999 4 63.996 18.53%

| Total | | | | 345.343 | 100.00% |

Q & A

Q. What are the optimal synthetic routes for preparing 4,4'-(Phenylazanediyl)dibenzoic acid, and how do reaction conditions influence purity and yield?

Methodological Answer: The synthesis typically involves coupling reactions between aromatic amines and substituted benzoic acid derivatives under controlled conditions. Key steps include:

  • Solvothermal methods : Use of polar solvents (e.g., DMF or ethanol) at 80–120°C to promote cyclization and ligand formation .
  • Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to ensure regioselectivity .
  • Purification : Recrystallization from DMSO/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
    Data Contradictions : Variations in yield (50–85%) arise from solvent polarity and catalyst loading. For example, higher Pd concentrations may accelerate side reactions, reducing purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • PXRD : Matches simulated patterns from single-crystal data to confirm crystallinity.
  • FTIR : Peaks at ~1680 cm⁻¹ (C=O stretching) and ~3400 cm⁻¹ (–NH stretching) validate functional groups.
  • ¹³C NMR : Signals at 170–175 ppm (carboxylic carbons) and 120–150 ppm (aromatic carbons) confirm backbone structure .
  • Elemental Analysis : Carbon and nitrogen content should align with theoretical values (e.g., C: 65.2%, N: 5.2%, H: 3.8%) .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what factors dictate its binding mode in MOFs?

Methodological Answer: The ligand acts as a ditopic linker, coordinating via carboxylate groups. Key factors include:

  • pH : At pH > 5, deprotonated carboxylates favor μ₂- or μ₃-bridging modes with metals like Zn²⁺ or Cd²⁺.
  • Metal Node Geometry : Zr⁴⁺ clusters form stable 12-connected nodes, creating frameworks like BUT-30 with BET surface areas >3,940 m²/g .
  • Solvent Effects : DMF stabilizes larger pores, while water promotes denser networks .
    Data Contradictions : Discrepancies in pore volume (1.2–1.55 cm³/g) arise from solvent removal efficiency during activation .

Q. What strategies mitigate framework collapse in MOFs derived from this compound during gas adsorption studies?

Methodological Answer:

  • Activation Protocols : Supercritical CO₂ drying preserves porosity by avoiding capillary forces.
  • Post-Synthetic Stabilization : Introduce hydrophobic groups (e.g., –CF₃) via postsynthetic modification to enhance water stability .
  • Mechanical Reinforcement : Incorporate graphene oxide (GO) into MOF matrices to improve structural rigidity .

Q. How do computational models predict the gas adsorption performance of MOFs using this ligand?

Methodological Answer:

  • Grand Canonical Monte Carlo (GCMC) Simulations : Predict CO₂ uptake at varying pressures (e.g., 10–40 bar) by modeling ligand-metal interactions .
  • DFT Calculations : Analyze binding energies between the ligand’s nitrogen sites and polar gases (e.g., CO₂: −25 to −30 kJ/mol) .
    Data Contradictions : Simulated CO₂ capacities (2.5–3.8 mmol/g) often exceed experimental values (1.9–3.2 mmol/g) due to idealized pore models .

Data Analysis and Advanced Applications

Q. How can researchers resolve contradictions in reported BET surface areas for MOFs using this ligand?

Methodological Answer:

  • Standardize Measurement Conditions : Use N₂ adsorption at 77 K after degassing at 150°C for 12 hours.
  • Cross-Validate with Argon Adsorption : Argon’s smaller kinetic diameter (3.4 Å vs. N₂’s 3.6 Å) reveals hidden micropores .
  • Pore Size Distribution Analysis : NLDFT models differentiate micro-/mesopores, explaining discrepancies (e.g., 3,940 m²/g vs. 3,200 m²/g in similar frameworks) .

Q. What advanced applications exploit the redox-active azo group in this compound?

Methodological Answer:

  • Electrochemical Sensors : The –N=N– group undergoes reversible redox reactions, enabling detection of H₂O₂ (LOD: 0.1 μM) in modified electrodes .
  • Photocatalysis : Under UV light, the ligand generates radicals for organic pollutant degradation (e.g., 90% methylene blue removal in 2 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.